molecular formula C24H26Br2O5 B14011360 (3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

Cat. No.: B14011360
M. Wt: 554.3 g/mol
InChI Key: CWIOEALYQQSOON-HOUBMWHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole is a complex organic compound characterized by its unique structural features, including a furo[2,3-d][1,3]dioxole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole typically involves multiple steps. The starting materials often include 2,2-dimethyl-1,3-dioxolane and phenylmethanol derivatives. The key steps in the synthesis include:

    Formation of the furo[2,3-d][1,3]dioxole core: This is achieved through a cyclization reaction involving the appropriate precursors.

    Introduction of the dibromoethenyl group: This step involves the addition of a dibromoethenyl moiety to the core structure under controlled conditions.

    Protection and deprotection steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the dibromoethenyl group, converting it into a less oxidized form.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromine atoms in the dibromoethenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are effective in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of less oxidized derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms. Biology : In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Medicine Industry : Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylmethoxy groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • (3aR,5R,6S,6aR)-5-(2,2-dichloroethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
  • (3aR,5R,6S,6aR)-5-(2,2-difluoroethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

Uniqueness: The presence of the dibromoethenyl group in (3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole distinguishes it from its analogs. This group imparts unique reactivity and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26Br2O5

Molecular Weight

554.3 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

InChI

InChI=1S/C24H26Br2O5/c1-23(2)29-20-21(28-15-18-11-7-4-8-12-18)24(13-19(25)26,31-22(20)30-23)16-27-14-17-9-5-3-6-10-17/h3-13,20-22H,14-16H2,1-2H3/t20-,21+,22+,24-/m1/s1

InChI Key

CWIOEALYQQSOON-HOUBMWHVSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@](O[C@@H]2O1)(COCC3=CC=CC=C3)C=C(Br)Br)OCC4=CC=CC=C4)C

Canonical SMILES

CC1(OC2C(C(OC2O1)(COCC3=CC=CC=C3)C=C(Br)Br)OCC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.